4-chloro-1-(2-chloro-4-fluorobenzyl)-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole
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Overview
Description
3-{4-CHLORO-1-(2-CHLORO-4-FLUOROBENZYL)-3-[3-(DIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-5-YL}PHENYL DIFLUOROMETHYL ETHER is a complex organic compound that features multiple halogen substitutions and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-CHLORO-1-(2-CHLORO-4-FLUOROBENZYL)-3-[3-(DIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-5-YL}PHENYL DIFLUOROMETHYL ETHER likely involves multiple steps, including halogenation, etherification, and pyrazole formation. Typical reagents might include halogenating agents like thionyl chloride or phosphorus pentachloride, and conditions might involve refluxing in organic solvents.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives.
Reduction: Reducing agents could remove halogen atoms or reduce the pyrazole ring.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents might include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions but could include various substituted pyrazoles, ethers, and halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, it might be studied for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity against certain targets.
Medicine
If the compound shows pharmacological activity, it could be developed into a drug candidate for treating diseases.
Industry
In industry, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on its specific interactions with biological targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzyl chloride: A related compound with similar halogen substitutions.
1-Chloromethyl-4-fluorobenzene: Another halogenated benzyl derivative.
Properties
Molecular Formula |
C24H15Cl2F5N2O2 |
---|---|
Molecular Weight |
529.3 g/mol |
IUPAC Name |
4-chloro-1-[(2-chloro-4-fluorophenyl)methyl]-3,5-bis[3-(difluoromethoxy)phenyl]pyrazole |
InChI |
InChI=1S/C24H15Cl2F5N2O2/c25-19-11-16(27)8-7-15(19)12-33-22(14-4-2-6-18(10-14)35-24(30)31)20(26)21(32-33)13-3-1-5-17(9-13)34-23(28)29/h1-11,23-24H,12H2 |
InChI Key |
KLGDWPNIGWFXHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C2=C(C(=NN2CC3=C(C=C(C=C3)F)Cl)C4=CC(=CC=C4)OC(F)F)Cl |
Origin of Product |
United States |
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